Cas no 2229477-33-0 (tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate)

tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate
- EN300-1888864
- tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate
- 2229477-33-0
-
- インチ: 1S/C12H19N3O3/c1-11(2,3)17-10(16)14-12(5-4-6-12)8-7-9(13)18-15-8/h7H,4-6,13H2,1-3H3,(H,14,16)
- InChIKey: ZDHZIOXVYDJVRF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C2C=C(N)ON=2)CCC1)=O
計算された属性
- 精确分子量: 253.14264148g/mol
- 同位素质量: 253.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 90.4Ų
tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888864-2.5g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1888864-1.0g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1888864-0.1g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1888864-0.05g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1888864-5.0g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1888864-10g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1888864-0.25g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1888864-0.5g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1888864-10.0g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1888864-1g |
tert-butyl N-[1-(5-amino-1,2-oxazol-3-yl)cyclobutyl]carbamate |
2229477-33-0 | 1g |
$1129.0 | 2023-09-18 |
tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate (CAS No. 2229477-33-0)
The compound tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate (CAS No. 2229477-33-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a cyclobutylcarbamate moiety and an amino-oxazole ring, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents. The presence of both tert-butyl and carbamate groups enhances its stability and reactivity, making it a versatile building block in organic chemistry.
In recent years, the demand for tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate has increased due to its role in the synthesis of novel therapeutic agents. The 5-amino-1,2-oxazol-3-yl fragment is particularly noteworthy, as it is a common pharmacophore in many drug candidates. This compound is often searched in conjunction with terms like "kinase inhibitor synthesis", "oxazole derivatives in medicine", and "carbamate protecting groups", reflecting its relevance in cutting-edge research. Its CAS No. 2229477-33-0 is frequently used in patent literature and scientific databases, underscoring its importance in intellectual property and innovation.
The synthesis of tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate involves multi-step organic reactions, including cyclization and protection-deprotection strategies. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, and its incorporation in this compound highlights its utility in peptide and heterocycle chemistry. Researchers often explore its reactivity under various conditions, such as catalytic hydrogenation or nucleophilic substitution, to optimize yields and purity. The compound's solubility in common organic solvents like dichloromethane and dimethylformamide further facilitates its use in laboratory settings.
From a regulatory perspective, tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate is not classified as a hazardous material, making it safer to handle compared to other reactive intermediates. However, standard laboratory precautions should always be followed. Its stability under ambient conditions and compatibility with a range of reagents make it a preferred choice for chemists working on high-throughput screening and combinatorial chemistry. The compound's molecular weight and logP values are also critical parameters for researchers evaluating its drug-likeness and pharmacokinetic properties.
In the context of current trends, the rise of AI-driven drug discovery and computational chemistry has further amplified interest in compounds like tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate. Machine learning models often use such molecules as training data to predict biological activity or synthetic pathways. Additionally, the growing focus on sustainable chemistry has led to investigations into greener synthetic routes for this compound, minimizing waste and energy consumption. These developments align with broader industry goals of reducing environmental impact while accelerating innovation.
For those seeking detailed technical data, the compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry profiles) are well-documented in the literature. Its X-ray crystallography data, where available, provide insights into its three-dimensional structure and intermolecular interactions. Such information is invaluable for researchers designing derivatives or analogs with enhanced biological activity. The compound's compatibility with solid-phase synthesis techniques also opens doors for its use in peptide mimetics and other advanced applications.
In summary, tert-butyl N-1-(5-amino-1,2-oxazol-3-yl)cyclobutylcarbamate (CAS No. 2229477-33-0) is a multifaceted compound with broad applicability in medicinal and synthetic chemistry. Its structural features, combined with its synthetic accessibility, make it a cornerstone in the development of next-generation therapeutics. As research continues to evolve, this compound is likely to remain a focal point for scientists exploring new frontiers in drug design and molecular innovation.
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